molecular formula C11H13NO5S B14811518 3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid

3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid

Cat. No.: B14811518
M. Wt: 271.29 g/mol
InChI Key: OSYOVFQXGIRLNU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C11H13NO5S It is characterized by the presence of a cyclopropoxy group, a methylsulfonamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid typically involves multiple steps:

    Formation of the Cyclopropoxy Group: This can be achieved by reacting cyclopropanol with an appropriate halogenating agent to form cyclopropyl halide.

    Introduction of the Methylsulfonamido Group: This step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonamides.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance the binding affinity of the compound to its target, while the methylsulfonamido group can modulate the compound’s reactivity and stability. The benzoic acid moiety can facilitate the compound’s interaction with biological membranes and transport proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(methylsulfonamido)benzoic acid: This compound has a similar structure but with a methyl group instead of a cyclopropoxy group.

    2-(Methylsulfonamido)benzoic acid: This compound lacks the cyclopropoxy group and has a simpler structure.

Uniqueness

3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability and binding affinity, making it a valuable building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

3-cyclopropyloxy-2-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C11H13NO5S/c1-18(15,16)12-10-8(11(13)14)3-2-4-9(10)17-7-5-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)

InChI Key

OSYOVFQXGIRLNU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1OC2CC2)C(=O)O

Origin of Product

United States

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